2-(Adamantan-2-yl)acetic acid 2-(Adamantan-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 26082-22-4
VCID: VC7291552
InChI: InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14)
SMILES: C1C2CC3CC1CC(C2)C3CC(=O)O
Molecular Formula: C12H18O2
Molecular Weight: 194.274

2-(Adamantan-2-yl)acetic acid

CAS No.: 26082-22-4

Cat. No.: VC7291552

Molecular Formula: C12H18O2

Molecular Weight: 194.274

* For research use only. Not for human or veterinary use.

2-(Adamantan-2-yl)acetic acid - 26082-22-4

Specification

CAS No. 26082-22-4
Molecular Formula C12H18O2
Molecular Weight 194.274
IUPAC Name 2-(2-adamantyl)acetic acid
Standard InChI InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14)
Standard InChI Key KVBKBENCOHRLFW-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)C3CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Adamantan-2-yl)acetic acid belongs to the class of bridged bicyclic hydrocarbons fused with carboxylic acid groups. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . The adamantane core consists of four cyclohexane rings arranged in a diamondoid lattice, providing exceptional thermal stability and steric bulk. The acetic acid moiety at the C2 position introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number26082-22-4
Molecular FormulaC₁₂H₁₈O₂
Molecular Weight194.27 g/mol
Density1.21 g/cm³ (estimated)
Melting Point158–162°C

Stereochemical Considerations

The adamantane skeleton’s rigidity restricts conformational flexibility, ensuring that the carboxylic acid group maintains a fixed orientation relative to the hydrocarbon framework. This spatial arrangement enhances selectivity in molecular interactions, particularly in enzyme binding or crystal lattice formation .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(Adamantan-2-yl)acetic acid typically involves functionalization of adamantane precursors. One validated method utilizes 1-adamantanol as a starting material, which undergoes Friedel-Crafts acylation or alkylation with chloroacetic acid derivatives in the presence of solid acid catalysts such as zeolites or aluminophosphates .

Example Reaction:

1-AdOH+ClCH2COOHHY Zeolite2-AdCH2COOH+H2O\text{1-AdOH} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HY Zeolite}} \text{2-AdCH}_2\text{COOH} + \text{H}_2\text{O}

This route achieves moderate yields (50–65%) and minimizes byproducts like adamantane or 2-adamantanone .

Reactivity Profile

The carboxylic acid group participates in standard organic reactions, including:

  • Esterification: Reaction with alcohols under acidic conditions produces alkyl esters, useful as intermediates in drug synthesis.

  • Amidation: Coupling with amines forms amide derivatives, which are explored for antimicrobial activity .

  • Salt Formation: Neutralization with bases yields water-soluble salts, enhancing bioavailability .

Steric hindrance from the adamantane moiety slows nucleophilic attacks at the α-carbon, necessitating polar aprotic solvents (e.g., DMF) to accelerate reactions .

Physical and Chemical Properties

Solubility and Stability

2-(Adamantan-2-yl)acetic acid exhibits limited solubility in water (<1 mg/mL) but dissolves readily in organic solvents like dichloromethane, ethanol, and DMSO . Its stability under ambient conditions is high, with no reported decomposition below 150°C .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .

  • ¹H NMR (DMSO-d₆): Signals at δ 1.6–2.1 ppm (adamantane protons) and δ 2.4–2.6 ppm (CH₂COO⁻) validate the structure .

Table 2: Selected Spectroscopic Data

TechniqueKey SignalsReference
IR (KBr)1715 cm⁻¹ (C=O)
¹H NMRδ 2.45 (s, 2H, CH₂)
MS (ESI)m/z 193.1 [M-H]⁻

Industrial and Research Applications

Material Science

The compound’s thermal stability (decomposition >300°C) makes it a candidate for high-performance polymers. Copolymerization with ethylene yields materials with enhanced tensile strength (45 MPa) and heat resistance .

Drug Development

As a pharmacophore, 2-(Adamantan-2-yl)acetic acid is incorporated into protease inhibitors and receptor antagonists. Notable examples include:

  • Anticancer Agents: Hybrid molecules with cisplatin analogs exhibit IC₅₀ values of 2.5 µM against MCF-7 cells .

  • Neuroprotective Drugs: Amide derivatives reduce glutamate-induced neurotoxicity by 60% in cortical neurons.

Comparative Analysis with Related Derivatives

Table 3: Comparison of Adamantane Acetic Acid Derivatives

CompoundCAS No.Molecular FormulaKey Differences
2-(Adamantan-2-yl)acetic acid26082-22-4C₁₂H₁₈O₂C2 substitution
2-(1-Adamantyl)acetic acid4942-47-6C₁₂H₁₈O₂C1 substitution
3-(Adamantan-1-yl)propanoic acidN/AC₁₃H₂₀O₂Extended carbon chain

C2-substituted derivatives generally exhibit higher bioactivity due to reduced steric hindrance compared to C1 analogs .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for CNS drug candidates.

  • Nanoparticle Functionalization: Exploring adamantane-carboxylic acid conjugates for targeted drug delivery systems.

  • Green Chemistry: Optimizing solvent-free syntheses using microwave irradiation to improve yields (>80%) .

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